molecular formula C15H13BrClN3O4 B297616 N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Cat. No. B297616
M. Wt: 414.64 g/mol
InChI Key: XTAFFUKAKAWNIW-FBCYGCLPSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide, commonly known as BFAA, is a chemical compound that has been the subject of numerous scientific studies. BFAA is a synthetic compound that was first synthesized in the laboratory in the early 1990s. Since then, BFAA has been the subject of extensive research due to its potential applications in various fields, including medicine, agriculture, and industry.

Mechanism of Action

The mechanism of action of BFAA is not fully understood. However, studies have shown that BFAA can inhibit the activity of certain enzymes, including cyclooxygenase-2 (COX-2) and ornithine decarboxylase (ODC). COX-2 is an enzyme that is involved in the production of prostaglandins, which are mediators of inflammation. Inhibition of COX-2 by BFAA may contribute to its anti-inflammatory activity. ODC is an enzyme that is involved in the synthesis of polyamines, which are important for cell growth and proliferation. Inhibition of ODC by BFAA may contribute to its anticancer activity.
Biochemical and Physiological Effects:
BFAA has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that BFAA can induce apoptosis (programmed cell death) in cancer cells. BFAA has also been shown to inhibit cell proliferation and cell cycle progression in cancer cells. In addition, BFAA has been shown to inhibit the migration and invasion of cancer cells. In vivo studies have shown that BFAA can inhibit tumor growth in animal models of cancer.

Advantages and Limitations for Lab Experiments

One advantage of BFAA is its potent anticancer activity against various types of cancer cells. BFAA has also been shown to have potent anti-inflammatory activity and may be useful in the treatment of inflammatory diseases. In addition, BFAA has been shown to promote plant growth and increase crop yields, making it potentially useful in agriculture. However, one limitation of BFAA is its complex synthesis method, which may make it difficult to produce in large quantities. In addition, further studies are needed to fully understand the mechanism of action of BFAA and its potential side effects.

Future Directions

There are several future directions for research on BFAA. One area of research is the development of BFAA analogues with improved potency and selectivity. Another area of research is the investigation of the mechanism of action of BFAA and its potential side effects. In addition, further studies are needed to explore the potential applications of BFAA in agriculture and industry. Overall, BFAA is a promising compound that has the potential to be useful in a variety of fields.

Synthesis Methods

The synthesis of BFAA involves several steps, including the reaction of 5-bromo-2-furaldehyde with hydrazine hydrate, followed by the reaction of the resulting compound with 2-oxoethyl acetate. The final step involves the reaction of the resulting compound with 4-chlorophenoxyacetic acid. The synthesis of BFAA is a complex process that requires careful attention to detail to ensure the purity and quality of the final product.

Scientific Research Applications

BFAA has been the subject of numerous scientific studies due to its potential applications in various fields. In medicine, BFAA has been studied for its potential as an anticancer agent. Studies have shown that BFAA has potent anticancer activity against various types of cancer cells, including breast cancer, lung cancer, and colon cancer. BFAA has also been studied for its potential as an anti-inflammatory agent. Studies have shown that BFAA has potent anti-inflammatory activity and may be useful in the treatment of inflammatory diseases such as arthritis.
In agriculture, BFAA has been studied for its potential as a plant growth regulator. Studies have shown that BFAA can promote plant growth and increase crop yields. BFAA has also been studied for its potential as a herbicide. Studies have shown that BFAA has potent herbicidal activity and may be useful in the control of weeds.
In industry, BFAA has been studied for its potential as a corrosion inhibitor. Studies have shown that BFAA can inhibit the corrosion of metals and may be useful in the protection of metal structures.

properties

Product Name

N-(2-{2-[(5-bromo-2-furyl)methylene]hydrazino}-2-oxoethyl)-2-(4-chlorophenoxy)acetamide

Molecular Formula

C15H13BrClN3O4

Molecular Weight

414.64 g/mol

IUPAC Name

N-[(E)-(5-bromofuran-2-yl)methylideneamino]-2-[[2-(4-chlorophenoxy)acetyl]amino]acetamide

InChI

InChI=1S/C15H13BrClN3O4/c16-13-6-5-12(24-13)7-19-20-14(21)8-18-15(22)9-23-11-3-1-10(17)2-4-11/h1-7H,8-9H2,(H,18,22)(H,20,21)/b19-7+

InChI Key

XTAFFUKAKAWNIW-FBCYGCLPSA-N

Isomeric SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)N/N=C/C2=CC=C(O2)Br)Cl

SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Canonical SMILES

C1=CC(=CC=C1OCC(=O)NCC(=O)NN=CC2=CC=C(O2)Br)Cl

Origin of Product

United States

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